molecular formula C17H19F2N3O2 B2723467 N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide CAS No. 1428053-26-2

N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide

Cat. No. B2723467
CAS RN: 1428053-26-2
M. Wt: 335.355
InChI Key: DCIVEDHVDPSQMK-UHFFFAOYSA-N
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Description

N-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide, also known as DPP-4 inhibitor, is a type of medication used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones. This leads to increased insulin secretion and decreased glucagon secretion, resulting in lower blood sugar levels.

Mechanism of Action

N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors work by inhibiting the enzyme N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide, which is responsible for breaking down incretin hormones. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), stimulate insulin secretion and inhibit glucagon secretion. By inhibiting N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide, N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors increase the levels of GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon secretion.
Biochemical and Physiological Effects
N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors have several biochemical and physiological effects. They increase insulin secretion, decrease glucagon secretion, and lower blood sugar levels. In addition, N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors have been found to have cardiovascular benefits, such as reducing the risk of heart failure and improving endothelial function.

Advantages and Limitations for Lab Experiments

N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors have several advantages for lab experiments. They are easy to administer and have a well-defined mechanism of action. In addition, N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors have been extensively studied and have a good safety profile. However, there are also some limitations. N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors may have off-target effects, and their effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors. One area of research is the development of more potent and selective N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors. Another area of research is the investigation of the cardiovascular benefits of N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors. In addition, there is interest in the use of N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors in the treatment of other diseases, such as Alzheimer's disease and cancer.
Conclusion
In conclusion, N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors are a type of medication used to treat type 2 diabetes. They work by inhibiting the enzyme N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide, leading to increased insulin secretion and decreased glucagon secretion. N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors have several biochemical and physiological effects, including lowering blood sugar levels and improving cardiovascular health. There are several future directions for N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors, including the development of more potent and selective inhibitors and investigation of their use in the treatment of other diseases.

Synthesis Methods

The synthesis of N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors involves several steps, including the reaction of 2,4-difluorobenzylamine with 1-cyclopentyl-3-(2-cyanoethyl) carbodiimide hydrochloride to form the intermediate compound, followed by the reaction of the intermediate compound with butanediamide. The final product is obtained after purification and isolation.

Scientific Research Applications

N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors have been extensively studied in the treatment of type 2 diabetes. They have been shown to effectively lower blood sugar levels and improve glycemic control. In addition, N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors have been found to have cardiovascular benefits, such as reducing the risk of heart failure and improving endothelial function.

properties

IUPAC Name

N'-[cyano-(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2/c18-11-5-6-13(14(19)9-11)15(10-20)22-17(24)8-7-16(23)21-12-3-1-2-4-12/h5-6,9,12,15H,1-4,7-8H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIVEDHVDPSQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide

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